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Compound of Interest

Compound Name: 3-Mercapto-N-methylpropanamide

Cat. No.: B1582545

An In-Depth Technical Guide to 3-Mercapto-N-methylpropanamide for Advanced Research

Authored by: A Senior Application Scientist
Introduction

3-Mercapto-N-methylpropanamide is a bifunctional organic molecule featuring both a thiol (-
SH) and an N-methylated amide (-C(O)NHCH?3s) group. This unique structural combination
imparts a range of chemical properties that make it a molecule of significant interest in various
research and development sectors, particularly in medicinal chemistry and materials science.
The nucleophilic nature of the thiol group, combined with the hydrogen-bonding capabilities
and metabolic stability of the N-methylamide, positions this compound as a versatile building
block for the synthesis of more complex molecular architectures. This guide provides a
comprehensive overview of its core physicochemical properties, a plausible synthetic pathway,
potential applications, and essential safety protocols for laboratory professionals.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its application in
any experimental setting. The key identifiers and physicochemical characteristics of 3-
Mercapto-N-methylpropanamide are summarized below.
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Property Value Source(s)

Molecular Formula CaH9oNOS [1112][3]

Molecular Weight 119.19 g/mol [1][3]
N-methyl-3-

IUPAC Name _ [1]
sulfanylpropanamide

CAS Number 52334-99-3 [L1[2][41[5]

Density 1.04 g/cm3 [6]

Boiling Point 291.1 °C at 760 mmHg [6]

Flash Point 129.9 °C [6]
N-Methyl 3-
mercaptopropionamide,

Synonyms [11[21[7]

Propanamide, 3-mercapto-N-

methyl-

Synthesis Pathway and Mechanistic Considerations

While numerous specific synthetic routes can be envisioned, a common and reliable method for
the preparation of 3-Mercapto-N-methylpropanamide involves the amidation of 3-
mercaptopropionic acid. This approach is favored for its high efficiency and the ready
availability of starting materials.

Conceptual Synthetic Workflow: Amide Coupling

The core of the synthesis is the formation of an amide bond between the carboxylic acid of 3-
mercaptopropionic acid and methylamine. Direct reaction is often slow and inefficient;
therefore, the carboxylic acid is typically "activated" first. A common choice for this activation is
the use of a coupling agent like dicyclohexylcarbodiimide (DCC) or (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
(HATU).

Causality of Experimental Choice: The activation step is crucial because the hydroxyl group of
the carboxylic acid is a poor leaving group. The coupling agent reacts with the carboxyl group
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to form a highly reactive intermediate. This intermediate is then readily attacked by the
nucleophilic nitrogen of methylamine, leading to the formation of the stable amide bond and
displacing the activated leaving group.
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Caption: A conceptual workflow for the synthesis of 3-Mercapto-N-methylpropanamide via
activated amide coupling.

Potential Applications in Drug Discovery and
Development

The dual functionality of 3-Mercapto-N-methylpropanamide makes it a valuable scaffold in
medicinal chemistry. The thiol group, in particular, is a key player in various biological
interactions.

o Covalent Inhibitors: The thiol group is a potent nucleophile and can form covalent bonds with
electrophilic residues (like cysteine or lysine) on target proteins. This makes the molecule a
potential warhead or a fragment for designing targeted covalent inhibitors, a strategy known
to improve drug potency and duration of action.

o Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACS,
linker molecules are required to connect the active payload to the targeting moiety. The thiol
group can be used as an attachment point, often after deprotection, to conjugate with other
molecules.
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o Biomarker Development: Thiol-containing compounds can be used to probe biological
systems, for example, by reacting with specific metabolites or proteins, which can be useful
in the development of new biomarkers.[8] Model-Informed Drug Discovery and Development
(MID3) approaches can then be used to predict clinical outcomes based on these biomarker
responses.[9]

3-Mercapto-N-methylpropanamide.

Thiol (SH) | N-methylamide

er Research [Used as a probe to interact with and detect biological molecules.

Click to download full resolution via product page

Caption: Logical relationships illustrating the utility of 3-Mercapto-N-methylpropanamide in
drug development.

Experimental Protocol: Compound Characterization

Following synthesis, it is imperative to validate the structure and assess the purity of the final
product. A standard workflow for this process is outlined below. This protocol ensures a self-
validating system for product integrity.

Step-by-Step Characterization Workflow

e Mass Spectrometry (MS):
o Objective: To confirm the molecular weight of the compound.

o Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or
acetonitrile). Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

o Expected Result: A prominent peak corresponding to the protonated molecule [M+H]* at
m/z = 120.05, confirming the molecular weight of 119.19 Da.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Objective: To elucidate the chemical structure and confirm the connectivity of atoms.

o Procedure: Dissolve a small amount of the purified sample (5-10 mg) in a deuterated
solvent (e.g., CDCIs or DMSO-ds). Acquire *H NMR and 3C NMR spectra.

o Expected Result: The *H NMR spectrum should show distinct signals for the N-methyl
protons, the two methylene (-CHz-) groups, and the thiol proton. The integration of these
signals should correspond to the number of protons in each environment. 33C NMR will
confirm the presence of the four unique carbon atoms.

» High-Performance Liquid Chromatography (HPLC):
o Objective: To assess the purity of the compound.

o Procedure: Develop a suitable reversed-phase HPLC method (e.g., using a C18 column
with a water/acetonitrile mobile phase gradient). Inject a known concentration of the
sample and monitor the elution profile using a UV detector.

o Expected Result: A pure sample should yield a single major peak. The area of this peak
relative to the total area of all peaks provides a quantitative measure of purity (e.g.,
>95%).[2][3][4]

Safety and Handling

3-Mercapto-N-methylpropanamide is classified as a hazardous substance and requires
careful handling to minimize risk to laboratory personnel.

GHS Hazard Classification
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Hazard Class GHS Code Description Source
Acute Toxicity, Oral H301 Toxic if swallowed [1]
o Harmful in contact
Acute Toxicity, Dermal  H312 ) ) [1]
with skin

Acute Toxicity, .
) H332 Harmful if inhaled [1]
Inhalation

Handling and Personal Protective Equipment (PPE)

» Engineering Controls: Always handle this compound inside a certified chemical fume hood to
avoid inhalation of vapors.[10]

» Personal Protective Equipment:
o Eye Protection: Wear chemical safety goggles or a face shield.[10]
o Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[10]
o Skin and Body Protection: A lab coat is mandatory. Ensure no skin is exposed.[10]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as bases, reducing agents, and oxidizing agents.[10]

» Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Do not empty into drains.[10]

Conclusion

3-Mercapto-N-methylpropanamide is a chemically versatile molecule with significant potential
as a building block in advanced chemical synthesis, particularly within the pharmaceutical and
materials science industries. Its defined physicochemical properties, straightforward synthetic
accessibility, and potent functional groups provide a solid foundation for its use in creating
novel covalent inhibitors, complex molecular conjugates, and research probes. Adherence to
strict safety and handling protocols is essential when working with this compound to ensure a
safe and effective research environment.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Mercapto-N-methylpropanamide
https://pubchem.ncbi.nlm.nih.gov/compound/3-Mercapto-N-methylpropanamide
https://pubchem.ncbi.nlm.nih.gov/compound/3-Mercapto-N-methylpropanamide
https://www.fishersci.com/store/msds?partNumber=AC125535000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC125535000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC125535000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC125535000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC125535000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC125535000&countryCode=US&language=en
https://www.benchchem.com/product/b1582545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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